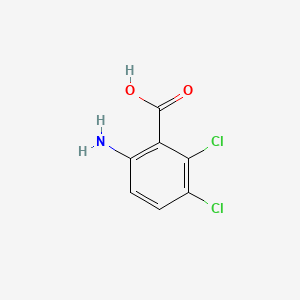

6-Amino-2,3-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBBLNAKMLZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477646 | |

| Record name | 6-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-60-7 | |

| Record name | 6-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-2,3-dichlorobenzoic Acid

Abstract: 6-Amino-2,3-dichlorobenzoic acid is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural similarity to known bioactive molecules necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We delve into the strategic considerations behind different synthetic approaches, offering detailed, step-by-step protocols for the most viable pathway, complete with mechanistic insights and data presentation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted anthranilic acid derivative. While not as widely commercialized as its isomers like Chloramben (3-amino-2,5-dichlorobenzoic acid), its unique substitution pattern offers a valuable scaffold for developing novel compounds with potentially enhanced biological activity. Direct, published synthesis routes for this specific isomer are scarce, requiring a logical construction of synthetic pathways based on established, analogous chemical transformations.

This document explores three potential synthetic strategies, evaluating them based on the accessibility of starting materials, reaction feasibility, and potential yield. The most promising pathway, commencing from 2,3-dichlorotoluene, is then detailed with an exhaustive experimental protocol.

Comparative Analysis of Proposed Synthetic Pathways

Three primary retrosynthetic strategies have been devised, starting from common industrial feedstocks: 2,3-dichlorotoluene, 2,3-dichloroaniline, and 1,2-dichlorobenzene.

| Pathway | Starting Material | Key Transformations | Advantages | Disadvantages |

| 1 | 2,3-Dichlorotoluene | Nitration, Oxidation, Reduction | Linear, predictable sequence; Utilizes standard, high-yielding reactions; Commercially available starting material.[1] | Multi-step process; Use of strong oxidizing agents. |

| 2 | 2,3-Dichloroaniline | Protection, Directed ortho-Metalation (DoM), Carboxylation, Deprotection | Potentially fewer steps. | Carboxylation via DoM can be challenging and low-yielding; Requires cryogenic conditions and highly reactive organolithium reagents.[2][3][4] |

| 3 | 1,2-Dichlorobenzene | Nitration, Reduction, Carboxylation | Inexpensive starting material. | Initial nitration gives a mixture of isomers, requiring separation.[5] Direct carboxylation of the resulting 2,3-dichloroaniline is problematic.[6] |

Based on this analysis, Pathway 1 emerges as the most robust and practical approach for laboratory and potential pilot-scale synthesis due to its reliance on well-understood and scalable reaction classes.

Visualization of Synthetic Strategies

The following diagrams illustrate the conceptual approaches for the synthesis of this compound.

Caption: Overview of three proposed synthetic pathways to the target molecule.

Detailed Synthesis Protocol: Pathway 1

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound starting from 2,3-dichlorotoluene. This pathway is selected for its reliability and scalability.

Caption: Workflow for the recommended three-step synthesis of the target compound.

Step 1: Nitration of 2,3-Dichlorotoluene

Objective: To regioselectively introduce a nitro group at the C6 position of 2,3-dichlorotoluene.

Causality: The methyl group is an ortho-, para-directing activator, while the chloro groups are ortho-, para-directing deactivators. The position para to the methyl group (C4) is blocked. The positions ortho to the methyl group are C2 (blocked) and C6. The C6 position is favored due to electronic activation from the methyl group and is the least sterically hindered position for electrophilic attack. Standard nitrating conditions using a mixture of nitric and sulfuric acid are effective.[7][8]

Experimental Protocol:

-

Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 150 mL) to the flask and cool to 0 °C.

-

Substrate Addition: Slowly add 2,3-dichlorotoluene (1.0 mol, 161.0 g) to the stirred, cold sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 mol, 70 mL) to concentrated sulfuric acid (100 mL) in a separate beaker, pre-cooled in an ice bath. Transfer this mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask over 2 hours, maintaining the internal temperature between 0 and 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 3 hours at 5-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

-

Purification: Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol to yield pure 2,3-dichloro-6-nitrotoluene.

Step 2: Oxidation of 2,3-Dichloro-6-nitrotoluene

Objective: To oxidize the methyl group of the intermediate to a carboxylic acid.

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can effectively convert a benzylic methyl group to a carboxylic acid.[9][10] The reaction is typically performed under reflux in an aqueous medium. The nitro and chloro substituents are stable under these oxidative conditions. The product of this reaction is 2,3-Dichloro-6-nitrobenzoic acid (CAS 13300-62-4).[11][12]

Experimental Protocol:

-

Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,3-dichloro-6-nitrotoluene (1.0 mol, 206.0 g) in 2 L of water.

-

Oxidant Addition: Add potassium permanganate (KMnO₄, 2.2 mol, 347.6 g) to the suspension in portions over 1 hour. The addition is exothermic and may initiate boiling.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 200 mL).

-

Isolation: Combine the filtrates and cool in an ice bath. Acidify the clear, colorless filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

-

Purification: A white precipitate of 2,3-dichloro-6-nitrobenzoic acid will form. Isolate the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 3: Reduction of 2,3-Dichloro-6-nitrobenzoic Acid

Objective: To selectively reduce the nitro group to an amine, yielding the final product.

Causality: The reduction of an aromatic nitro group in the presence of a carboxylic acid can be achieved using various methods. A common and effective method is the use of a metal in acidic solution, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.[13] This method is robust and avoids the need for high-pressure hydrogenation equipment. This procedure is analogous to the synthesis of 3-amino-2,5-dichlorobenzoic acid from its nitro precursor.[13]

Experimental Protocol:

-

Setup: To a round-bottom flask fitted with a reflux condenser and stirrer, add 2,3-dichloro-6-nitrobenzoic acid (1.0 mol, 236.0 g) and granular tin (2.5 mol, 296.7 g).

-

Acid Addition: With good agitation, add 1 L of water followed by the slow, careful addition of 1 L of concentrated hydrochloric acid. The reaction is exothermic.

-

Reaction: Heat the stirred reaction mixture to 95-100 °C for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and pour it over 2 kg of crushed ice. A solid complex will precipitate.

-

Isolation: Isolate the solid by filtration and wash with water. Dissolve the solid in ethyl acetate. Wash the organic solution with water (3 x 500 mL) and then with a saturated aqueous solution of sodium chloride (brine).

-

Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the solid this compound. Further purification can be achieved by recrystallization if necessary.

Characterization and Quality Control

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized. Standard analytical techniques include:

-

Melting Point (MP): To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -COOH, -NO₂).

The successful synthesis will show the sequential appearance and disappearance of key signals, such as the shift of the benzylic protons of the methyl group in Step 1, its disappearance in Step 2, and the appearance of broad amine protons in the ¹H NMR spectrum of the final product in Step 3.

Conclusion

This guide outlines a logical and experimentally sound multi-step synthesis for this compound. The recommended pathway, starting from 2,3-dichlorotoluene, provides a clear and reproducible route using standard organic chemistry transformations. By explaining the causality behind each step and providing a detailed protocol, this document serves as a valuable resource for researchers aiming to synthesize this and other related dichlorinated anthranilic acid derivatives for applications in pharmaceutical and agrochemical development.

References

- CN102079688A - Method for preparing 2,3-dichlorotoluene.

- US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.

-

ortho metalation - Andrew G Myers Research Group, Harvard University. [Link]

- WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. [Link]

- Reduction of nitrobenzoic acid - JPS5726652A.

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate.

-

2,3-Dichloroaniline . Wikipedia. [Link]

-

Directed ortho metalation . Wikipedia. [Link]

-

Directed (ortho) Metallation . University of Liverpool. [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group . PubMed. [Link]

-

Mechanochemical Nitration of Organic Compounds . Defense Technical Information Center. [Link]

-

Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? . Quora. [Link]

- US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

Research on the Oxidation Chiefly About Nitrotoluene Derivativs. I-Ii . Semantic Scholar. [Link]

-

2,3-Dichloroaniline . PubChem. [Link]

-

2,4-Dichloro-6-nitrobenzoic acid . IUCr Journals. [Link]

-

Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... . ResearchGate. [Link]

- WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

- US2847472A - Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.

-

2,4-Dichloro-6-nitrobenzoic acid . National Center for Biotechnology Information. [Link]

-

Synthesis of 3-amino-2,5-dichlorobenzoic acid . PrepChem.com. [Link]

-

2,6-Dichloro-3-nitrotoluene . PubChem. [Link]

Sources

- 1. CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 6. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 2,4-Dichloro-6-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dichloro-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 12. 13300-62-4|2,3-Dichloro-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 13. prepchem.com [prepchem.com]

physicochemical properties of 6-Amino-2,3-dichlorobenzoic acid

Abstract

6-Amino-2,3-dichlorobenzoic acid is a substituted aromatic carboxylic acid of significant interest as a potential building block in pharmaceutical and agrochemical synthesis. Its utility as a synthetic intermediate is fundamentally dictated by its physicochemical properties, which influence reactivity, solubility, bioavailability, and formulation characteristics. Publicly available experimental data on this specific isomer is scarce. Therefore, this guide provides a comprehensive experimental framework for the full physicochemical characterization of this compound. It serves as a roadmap for researchers, detailing not only the requisite analytical protocols but also the underlying scientific rationale for each methodological choice. By establishing a self-validating system of analysis, this document ensures the generation of accurate, reliable, and reproducible data crucial for advancing research and development objectives.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—an acidic carboxyl group, a weakly basic amino group, and two electron-withdrawing chlorine atoms on an aromatic ring—predict a unique set of properties that govern its behavior in chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₅Cl₂NO₂ | Calculated |

| Molecular Weight | 206.03 g/mol | Calculated[1] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Cl)Cl)C(=O)O | - |

| InChI Key | MMIREQFMYZQWLU-UHFFFAOYSA-N (for 2-amino-3,6-dichloro isomer, key will be unique) | Analogy[2] |

| CAS Number | Not readily available; requires assignment upon synthesis and characterization. | - |

Predicted Properties Based on Structural Analogs: Based on data from various isomers, we can forecast the general properties of the title compound. For instance, 3-Amino-2,5-dichlorobenzoic acid has a melting point of 194-197 °C, and 2-Amino-3,6-dichlorobenzoic acid is noted as being insoluble in water.[2] These data points suggest that the 6-amino-2,3-dichloro isomer will likely be a high-melting solid with low aqueous solubility.

Comprehensive Characterization Workflow

A systematic approach is essential for a thorough physicochemical evaluation. The following workflow outlines the logical progression from initial sample assessment to a complete property profile.

Caption: Overall workflow for the physicochemical characterization of a new chemical entity.

Experimental Protocols & Scientific Rationale

This section provides detailed, self-validating methodologies for determining the key physicochemical properties.

Identity, Purity, and Stability by HPLC

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and separate it from potential isomers and degradation products.

Scientific Rationale: Reversed-phase HPLC is the method of choice due to the predicted non-polar character of the dichlorinated aromatic ring. A C18 column provides a hydrophobic stationary phase that will interact with the analyte, allowing for separation based on polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. UV detection is suitable as the benzene ring is a strong chromophore.[3][4] The method is designed to be "stability-indicating" by demonstrating specificity in the presence of forced degradation products.

Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Prepare working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a concentration of 1.0 mg/mL.

-

Validation & System Suitability:

-

Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation peaks do not co-elute with the main analyte peak.

-

Linearity: Analyze the working standards in triplicate. Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.999.[4]

-

Precision: Perform six replicate injections of the 100 µg/mL standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[4]

-

Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels. Mean recovery should be within 98-102%.[4]

-

Caption: Workflow for purity determination via HPLC.

Solubility Determination

Objective: To determine the equilibrium solubility of the compound in pharmaceutically relevant media.

Scientific Rationale: Solubility is a critical parameter for drug development, impacting dissolution and absorption. The shake-flask method is the gold standard, as it measures thermodynamic equilibrium solubility. Testing in aqueous buffers at different pH values is essential for a molecule with both acidic and basic functional groups, as its ionization state and thus solubility will be pH-dependent.

Protocol:

-

Media Preparation: Prepare buffers at pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate Buffer). Also include purified water and relevant organic solvents (e.g., Ethanol, DMSO).

-

Equilibration: Add an excess amount of the solid compound to vials containing each medium.

-

Shaking: Place the vials in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using the validated HPLC method described in section 3.1.

-

Verification: The presence of undissolved solid material in the vials after the experiment confirms that saturation was achieved.

Caption: Experimental workflow for equilibrium solubility determination.

Spectroscopic Characterization

Objective: To confirm the chemical structure and identify key functional groups using NMR, FT-IR, and UV-Vis spectroscopy.

Scientific Rationale: Each spectroscopic technique provides complementary information. NMR spectroscopy (both ¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of the molecule.[5] FT-IR is excellent for identifying the presence of specific functional groups (e.g., -COOH, -NH₂, C-Cl) by their characteristic vibrational frequencies.[6] UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes both polar and non-polar compounds and allows for the observation of exchangeable protons like -COOH and -NH₂). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-resolution spectrometer (≥400 MHz).

-

Expected ¹H NMR Features: Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns will confirm the 2,3,6-substitution pattern.

-

Expected ¹³C NMR Features: Signals for the seven distinct carbon atoms in the molecule, including the carboxyl carbon (~165-170 ppm) and the six aromatic carbons, with chemical shifts influenced by the attached substituents.

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Key Bands (cm⁻¹):

-

~3400-3300: N-H stretching vibrations (likely two bands for the primary amine).[6]

-

~2500-3300: A very broad O-H stretch from the hydrogen-bonded carboxylic acid.[6]

-

~1700: C=O stretching of the carboxylic acid.[6]

-

~1600-1450: C=C stretching vibrations within the aromatic ring.

-

~700-850: C-Cl stretching vibrations.[6]

-

3.3.3 UV-Visible (UV-Vis) Spectroscopy

-

Protocol: Dissolve the sample in methanol to prepare a dilute solution (~10 µg/mL). Scan the solution in a dual-beam UV-Vis spectrophotometer from 200 to 400 nm.

-

Expected Features: Absorption maxima (λmax) characteristic of a substituted aminobenzoic acid, reflecting the π→π* transitions of the aromatic system. The position and intensity of these maxima will be influenced by the amino and chloro substituents.

Conclusion

This technical guide establishes a robust and scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. While specific experimental values for this isomer are not widely published, the detailed protocols and underlying rationale provided herein empower researchers to generate high-quality, reliable data. Adherence to these methodologies for determining identity, purity, solubility, and spectroscopic properties will ensure a thorough understanding of the molecule's behavior, facilitating its effective application in pharmaceutical design, synthesis, and formulation.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

- Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Retrieved from [Link]

-

ResearchGate. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Retrieved from [Link]

Sources

- 1. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,6-dichlorobenzoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Navigating the Isomeric Landscape of Amino-Dichlorobenzoic Acids

An In-Depth Technical Guide to Amino-Dichlorobenzoic Acids for Researchers and Drug Development Professionals

The Amino-Dichlorobenzoic Acid Isomers: A Comparative Overview

The strategic placement of amino and chloro substituents on the benzoic acid ring profoundly influences the molecule's physicochemical properties and reactivity. This, in turn dictates its potential applications, from a building block in medicinal chemistry to its role in agriculture. Below is a summary of the key isomers:

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Structure |

| 4-Amino-2,3-dichlorobenzoic acid | 34263-51-9 | 206.03 |  |

| 3-Amino-2,5-dichlorobenzoic acid | 133-90-4 | 206.03 | |

| 2-Amino-3,5-dichlorobenzoic acid | 2789-92-6 | 206.03 |  |

| 3-Amino-2,4-dichlorobenzoic acid | 50917-28-7 | 206.02 |  |

In-Depth Focus: 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

3-Amino-2,5-dichlorobenzoic acid (CAS: 133-90-4) is a notable isomer, historically used as a pre-emergence herbicide.[1] Its utility extends beyond agriculture, serving as a versatile building block in organic synthesis.

Physicochemical Properties

This compound typically appears as a white crystalline powder and is soluble in water.[2] Key properties are summarized below:

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Melting Point | 194-197 °C (decomposes) |

| IUPAC Name | 3-amino-2,5-dichlorobenzoic acid[3] |

Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 2,5-dichloro-3-nitrobenzoic acid.[4][5] This transformation is a cornerstone of aromatic chemistry, and understanding the nuances of this process is key to obtaining a high-purity product.

Caption: Synthesis of 3-Amino-2,5-dichlorobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-dichloro-3-nitrobenzoic acid (0.20 mole), granular tin (0.326 mole), 200 mL of water, and 200 mL of concentrated hydrochloric acid. The use of granular tin provides a large surface area for the reduction reaction.

-

Reaction Execution: Heat the stirred mixture to 95°C for 4.5 hours. The elevated temperature is necessary to drive the reduction of the nitro group to an amine.

-

Isolation of Crude Product: After the reaction is complete, pour the hot mixture over ice. This will cause the product to precipitate out of the solution. The solid is then collected by filtration and washed with water to remove any remaining acid and tin salts.

-

Purification: The crude product is dissolved in ethyl acetate and washed sequentially with water and a saturated aqueous solution of sodium chloride (brine). This liquid-liquid extraction removes water-soluble impurities.

-

Final Product Recovery: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the solid 3-amino-2,5-dichlorobenzoic acid.

Applications in Research and Drug Development

While its primary commercial use has been as a herbicide, the structural motifs within 3-amino-2,5-dichlorobenzoic acid make it an interesting starting material for medicinal chemistry. The presence of amino, chloro, and carboxylic acid functionalities provides multiple points for chemical modification. It can be used in the synthesis of novel heterocyclic compounds, which are a cornerstone of many drug discovery programs.[2] Furthermore, its derivatives have been explored for their phytotoxic action, which can provide insights into mechanisms of action that may be translatable to other biological systems.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Accurate quantification and purity assessment of amino-dichlorobenzoic acid isomers are critical for their application in research and development. A robust method for this is High-Performance Liquid Chromatography (HPLC) with UV detection, often preceded by a derivatization step to enhance sensitivity and chromatographic resolution. The Agilent AdvanceBio Amino Acid Analysis workflow provides a well-established template for such an analysis.[7]

Caption: HPLC workflow for amino acid analysis.

Step-by-Step Analytical Protocol

-

Standard and Sample Preparation:

-

Prepare a stock solution of the amino-dichlorobenzoic acid isomer in a suitable solvent, such as a mixture of 0.1 N HCl and acetonitrile.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples for analysis by dissolving them in the same solvent as the standards.

-

-

Automated Online Derivatization:

-

Utilize an autosampler capable of online derivatization. The Agilent 1290/1260 Infinity II vialsampler is an example of such a system.[7]

-

The primary amino group of the analyte is derivatized with ortho-phthalaldehyde (OPA) and 9-fluorenyl-methyl chloroformate (FMOC). This step is crucial as it attaches a chromophore/fluorophore to the molecule, significantly enhancing detection sensitivity.

-

-

HPLC Separation:

-

Column: A reversed-phase column, such as an Agilent AdvanceBio AAA column, is ideal for separating the derivatized amino acids.

-

Mobile Phase A: An aqueous buffer, for example, a phosphate buffer at a controlled pH.

-

Mobile Phase B: An organic solvent like acetonitrile.

-

Gradient Elution: A gradient program is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B. This allows for the effective separation of compounds with varying polarities.

-

-

Detection:

-

The derivatized amino-dichlorobenzoic acid can be detected using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).

-

For OPA derivatives, excitation and emission wavelengths are typically around 340 nm and 450 nm, respectively. For FMOC derivatives, these are around 266 nm and 305 nm.

-

-

Data Analysis:

-

The concentration of the amino-dichlorobenzoic acid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

-

Conclusion

While the initially queried 6-Amino-2,3-dichlorobenzoic acid remains elusive, the readily available isomers of amino-dichlorobenzoic acid present a wealth of opportunities for scientific advancement. A thorough understanding of their synthesis, properties, and analytical methodologies, as exemplified by the detailed examination of 3-Amino-2,5-dichlorobenzoic acid, empowers researchers to confidently integrate these versatile chemical entities into their research and development pipelines. The protocols and insights provided herein serve as a robust starting point for unlocking the full potential of these valuable compounds.

References

-

PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available from: [Link]

-

SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. Available from: [Link]

- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

ResearchGate. Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Available from: [Link]

-

PubMed. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Available from: [Link]

-

ChemBK. 3-Amino-2,5-dichlorobenzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid, 3-amino-2,5-dichloro-. Available from: [Link]

-

PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

-

MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available from: [Link]

-

Agilent. Amino Acid Analysis: “How-To” Guide. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. suru-chem.com [suru-chem.com]

- 3. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 4. prepchem.com [prepchem.com]

- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

A Guide to the Structural Elucidation of 6-Amino-2,3-dichlorobenzoic acid using ¹H and ¹³C NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure of organic compounds, enabling researchers to confirm chemical identities, elucidate stereochemistry, and study intermolecular interactions. This technical guide focuses on the ¹H and ¹³C NMR spectral analysis of 6-Amino-2,3-dichlorobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry.

While direct experimental spectra for this specific molecule are not publicly available, this guide will provide a comprehensive, predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, demonstrating how to interpret the complex interplay of electronic and steric effects of the amino, chloro, and carboxylic acid substituents on the benzene ring. This approach not only offers a robust predictive model for the spectra of this compound but also serves as a valuable educational tool for researchers and scientists in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and data from structurally related molecules. The numbering of the atoms is as follows:

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.3 - 7.5 | d | ~ 8.0 - 9.0 |

| H-5 | ~ 6.8 - 7.0 | d | ~ 8.0 - 9.0 |

| NH₂ | ~ 4.0 - 5.0 | br s | - |

| COOH | ~ 11.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 130 - 135 |

| C-2 | ~ 132 - 137 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 128 - 133 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 145 - 150 |

| COOH | ~ 168 - 173 |

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polarity of the functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3][4]

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for NMR Data Acquisition and Processing.

In-depth Spectral Analysis and Interpretation

The predicted chemical shifts for this compound are a consequence of the electronic effects exerted by the substituents on the benzene ring.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring are expected to appear as a pair of doublets due to ortho-coupling (³JHH).

-

The amino group (-NH₂) is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions.[5] This shielding effect would shift the signals of nearby protons upfield (to lower ppm values).

-

The chloro groups (-Cl) are electronegative and exert an electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield.[6][7] They also have a weaker electron-donating resonance effect.

-

The carboxylic acid group (-COOH) is an electron-withdrawing group, both inductively and through resonance, deshielding the aromatic protons.

-

In this molecule, H-5 is ortho to the strongly electron-donating amino group, leading to a significant upfield shift. H-4 is para to the amino group and meta to the carboxylic acid, experiencing a combination of shielding and deshielding effects. The net result is that H-5 is predicted to be at a lower chemical shift than H-4.

-

-

Labile Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are labile, meaning they can exchange with each other and with any trace water in the solvent. This exchange often leads to broad singlet signals. Their chemical shifts can vary significantly with solvent, concentration, and temperature.[8] The carboxylic acid proton is highly deshielded and is expected to appear at a very downfield position.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: The chemical shifts of the carbon atoms in the benzene ring are also influenced by the electronic effects of the substituents.

-

C-6 (ipso to -NH₂): The strong electron-donating amino group will cause a significant upfield shift for the carbon it is attached to, but the direct attachment of the nitrogen atom causes a downfield shift. The net effect is a downfield shift, making it the most downfield of the protonated aromatic carbons.

-

C-2 and C-3 (ipso to -Cl): The carbons directly attached to the electron-withdrawing chlorine atoms will be deshielded and appear at downfield chemical shifts.

-

C-1 (ipso to -COOH): The carbon attached to the carboxylic acid group will also be deshielded.

-

C-5: This carbon is ortho to the electron-donating amino group and will be significantly shielded, appearing at the most upfield position among the aromatic carbons.

-

C-4: This carbon is para to the amino group and will also experience a shielding effect, though typically less pronounced than the ortho position.

-

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and will appear at the most downfield position in the spectrum.[9][10]

Caption: Influence of Substituent Electronic Effects on Proton Chemical Shifts.

Conclusion

This in-depth technical guide provides a comprehensive framework for the prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently assign the spectral features of this and related molecules. The provided experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible NMR data, which is crucial for the unambiguous structural elucidation of compounds in drug discovery and development.

References

-

ResearchGate. Theoretical and experimental chemical shifts of aminobenzoic acids in 1 H and 13 C NMR spectra, d (ppm). [Link]

-

Supporting Information. [Link]

-

PubChem. 4-Aminobenzoic Acid. [Link]

-

PubMed. Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link]

-

ChemistryViews. Substituent Effects on Benzene Rings. [Link]

-

Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

Notes on NMR Solvents. [Link]

-

ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

Sources

- 1. NMR Solvents [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.washington.edu [chem.washington.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6-Amino-2,3-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 6-Amino-2,3-dichlorobenzoic acid, a key chemical intermediate. Leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document outlines detailed methodologies, data interpretation strategies, and the underlying scientific principles. It is intended for researchers, analytical scientists, and professionals in drug development who require robust, validated methods for structural elucidation and purity assessment of complex organic molecules.

Introduction and Significance

This compound is a substituted aromatic compound whose structural backbone is pertinent in various fields, including pharmaceutical synthesis and materials science. Its unique arrangement of an amino group, a carboxylic acid, and two chlorine atoms on a benzene ring presents a distinct analytical challenge and necessitates a multi-faceted approach for unambiguous identification. The precise characterization of this molecule is critical for quality control, reaction monitoring, and regulatory compliance.

FT-IR spectroscopy serves as a powerful tool for identifying the functional groups present, providing a molecular "fingerprint." Mass spectrometry complements this by delivering precise molecular weight information and structural insights through fragmentation analysis. Together, these techniques form a validated system for confirming the identity and integrity of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem |

| Molecular Weight | 206.03 g/mol | PubChem |

| Monoisotopic Mass | 204.9697338 Da | PubChem[1] |

| Structure | Aromatic ring with amino, carboxyl, and two chlorine substituents. |

Note: Specific data for the 6-amino-2,3-dichloro isomer is limited; properties are based on closely related isomers like 3-Amino-2,4-dichlorobenzoic acid and 3-Amino-2,5-dichlorobenzoic acid.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. For this compound, we anticipate characteristic absorptions for the N-H, O-H, C=O, C=C, and C-Cl bonds.

Causality in Experimental Choices

The choice of sampling technique is critical. Attenuated Total Reflectance (ATR) is often preferred for its speed and minimal sample preparation. However, for quantitative analysis or high-resolution library matching, the traditional KBr pellet method may provide sharper, more defined spectra, albeit at the cost of increased sample handling and potential moisture interference.

Experimental Protocol: ATR-FT-IR

-

Instrument Preparation: Ensure the spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and intensities.

Workflow for FT-IR Analysis

Caption: A typical workflow for the analysis of a solid sample using ATR-FT-IR.

Predicted Spectral Interpretation

The interpretation of the FT-IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups.[4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3400 - 3200 | Amino (N-H) | Symmetric & Asymmetric Stretch | Two distinct, medium-sharp peaks.[6] |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad band, often overlapping with C-H stretches.[4][7] |

| ~3050 | Aromatic (C-H) | Stretch | Weak to medium peaks, just above 3000 cm⁻¹. |

| 1720 - 1680 | Carboxylic Acid (C=O) | Stretch | Strong, sharp peak.[4][5] |

| 1620 - 1580 | Amino (N-H) & Aromatic (C=C) | N-H Scissoring & Ring Stretch | Medium to strong peaks. |

| 1475 - 1400 | Aromatic (C=C) | Ring Stretch | Medium intensity peaks. |

| 850 - 550 | C-Cl | Stretch | Strong to medium peaks in the fingerprint region. The presence of two chlorines may lead to multiple bands.[4][8][9] |

Note: The values are predictive and based on spectral data for analogous compounds like aminobenzoic acids and chlorobenzoic acids.[6][7][10][11][12]

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the structure of this compound. Electrospray ionization (ESI) is the technique of choice due to the presence of ionizable amino and carboxylic acid groups.

Causality in Experimental Choices

The selection of ionization mode (positive or negative) is a critical decision.

-

Positive Ion Mode (ESI+): The amino group is basic and will readily accept a proton to form the [M+H]⁺ ion.

-

Negative Ion Mode (ESI-): The carboxylic acid is acidic and will readily lose a proton to form the [M-H]⁻ ion.

Analysis in both modes provides complementary information and increases confidence in the identification. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, yielding structurally significant product ions.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

Chromatography (Optional but Recommended): Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-) to separate the analyte from potential impurities.

-

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: ~120-150 °C.

-

Desolvation Temperature: ~350-450 °C.

-

-

MS/MS Analysis: Select the isotopic cluster of the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Workflow for Mass Spectrometry Analysis

Caption: A standard workflow for structural confirmation using LC-MS/MS analysis.

Predicted Data Interpretation

A hallmark of chlorine-containing compounds is their distinctive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13][14] For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion.

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for these peaks is approximately 9:6:1 .[13] This pattern is a self-validating feature for confirming the presence of two chlorine atoms.

| Ion Species | Predicted m/z |

| [M(³⁵Cl₂) - H]⁻ | 204.0 |

| [M(³⁵Cl³⁷Cl) - H]⁻ | 206.0 |

| [M(³⁷Cl₂) - H]⁻ | 208.0 |

| [M(³⁵Cl₂) + H]⁺ | 206.0 |

| [M(³⁵Cl³⁷Cl) + H]⁺ | 208.0 |

| [M(³⁷Cl₂) + H]⁺ | 210.0 |

Fragmentation analysis provides the final piece of the structural puzzle. Based on the known behavior of benzoic acids and aromatic amines, the following fragmentation pathways are predicted.[15][16][17][18][19]

-

Negative Ion Mode ([M-H]⁻ at m/z 204):

-

Loss of CO₂ (44 Da): The most common fragmentation for deprotonated carboxylic acids is decarboxylation. This would result in a major fragment ion at m/z 160 .[15] This fragment corresponds to the 2,3-dichloroaniline anion.

-

-

Positive Ion Mode ([M+H]⁺ at m/z 206):

-

Loss of H₂O (18 Da): A common initial loss from the protonated carboxylic acid, leading to a fragment at m/z 188 .

-

Loss of CO (28 Da): Subsequent loss of carbon monoxide from the m/z 188 fragment could yield an ion at m/z 160 .

-

Loss of •COOH (45 Da): Direct loss of the carboxyl radical from the molecular ion could also lead to the fragment at m/z 161 .

-

The observation of these specific neutral losses and the resulting fragment ions, which will also exhibit the characteristic M:M+2 isotopic pattern, provides definitive structural confirmation.

Integrated Analytical Strategy

Neither FT-IR nor MS alone is sufficient for complete characterization. FT-IR confirms the presence of the required chemical functionalities (amine, carboxylic acid, C-Cl bonds), while MS provides the exact molecular weight and the elemental composition of key structural components through isotopic patterns and fragmentation. The combination of a correct FT-IR fingerprint with a mass spectrum showing the correct molecular weight, a 9:6:1 isotopic pattern, and logical fragmentation pathways constitutes a robust and trustworthy identification of this compound.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71320, 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

LibreTexts Chemistry (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry (2023). Infrared: Interpretation. Retrieved from [Link]

-

Koleva, B. B., et al. (2012). Spectroscopic and magnetic properties of copper(II) benzoates. ResearchGate. Retrieved from [Link]

-

de Oliveira, L. F., et al. (2017). FTIR spectra of a p-aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

El-Gahami, M. A., et al. (2015). FT-IR spectra of (a) m-aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

-

Mary, Y. Fatima, et al. (2020). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation.... Taylor & Francis Online. Retrieved from [Link]

-

Spiffy Content (2025). C-Cl stretching: Significance and symbolism. Retrieved from [Link]

-

De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Guo, M., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation.... PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

MassBank of North America (MoNA) (2017). Benzoic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]

Sources

- 1. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 3. 3-氨基-2,5-二氯苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. C-Cl stretching: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. massbank.eu [massbank.eu]

A Senior Application Scientist's Guide to the Solubility Profile of 6-Amino-2,3-dichlorobenzoic acid

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, potential failure in clinical trials. 6-Amino-2,3-dichlorobenzoic acid, a substituted aminobenzoic acid, presents a unique and complex solubility profile due to its amphoteric nature and the presence of halogen substituents.

Understanding the solubility of this compound in various solvents is not merely an academic exercise; it is a critical prerequisite for:

-

Formulation Development: Designing oral, parenteral, or topical dosage forms requires a thorough understanding of the drug's solubility to ensure adequate dissolution and delivery to the site of action.[1]

-

Process Chemistry: The selection of appropriate solvents is crucial for efficient synthesis, purification, and crystallization processes.

-

Analytical Method Development: The development of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), relies on the solubility of the analyte in the mobile phase.[2]

This guide will provide a detailed exploration of the factors governing the solubility of this compound, present a gold-standard methodology for its determination, and discuss the interpretation of the resulting data.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A careful examination of the structure of this compound reveals several key features that will dictate its behavior in different solvent systems.

-

Amphoterism: The presence of both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2) makes this molecule amphoteric. This means it can react as either an acid or a base. Its solubility in aqueous solutions will, therefore, be highly dependent on the pH.[3][4] At a specific pH, known as the isoelectric point (pI), the net charge on the molecule will be zero, and its aqueous solubility will be at a minimum.

-

Aromatic Ring and Halogen Substitution: The dichlorinated benzene ring is a large, non-polar moiety that contributes to the hydrophobicity of the molecule.[5] This will generally lead to poor solubility in water and better solubility in organic solvents.

-

Hydrogen Bonding: The amino and carboxylic acid groups are capable of both donating and accepting hydrogen bonds. This property will enhance its solubility in polar protic solvents like water, ethanol, and methanol.[5]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][6][7] This method is reliable and provides a true measure of solubility, which is essential for biopharmaceutical classification and formulation development.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the compound in a given solvent, where the dissolved solute is in equilibrium with the excess undissolved solid. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials:

-

This compound (ensure purity is characterized)

-

A range of solvents of interest (e.g., Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Sample Preparation for Analysis: Immediately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. This is crucial to prevent precipitation of the compound upon standing.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Calculate the solubility as the mean of at least three independent measurements and express it in appropriate units (e.g., mg/mL or µg/mL).

Visualizing the Experimental Workflow

Caption: Shake-Flask Solubility Determination Workflow.

Interpreting the Solubility Profile: A Multifaceted Analysis

The data obtained from the shake-flask experiment should be tabulated for clear comparison. While specific experimental data for this compound is not available, a representative table is provided below to illustrate how the results should be presented. The values are hypothetical but scientifically plausible based on the compound's structure.

Table 1: Representative Solubility of this compound at 25 °C

| Solvent System | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| 0.1 N HCl (pH ~1) | Aqueous (Acidic) | Moderate | The amino group is protonated (-NH3+), increasing polarity and solubility. |

| Water | Aqueous (Neutral) | Low | The molecule is at or near its isoelectric point, resulting in minimal solubility. |

| pH 7.4 Phosphate Buffer | Aqueous (Basic) | High | The carboxylic acid group is deprotonated (-COO-), forming a soluble salt.[8][9] |

| Ethanol | Polar Protic | Moderate to High | Can engage in hydrogen bonding with both the amino and carboxyl groups. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but its higher polarity may slightly increase solubility. |

| Acetone | Polar Aprotic | Moderate | Can accept hydrogen bonds but cannot donate, leading to moderate solubility. |

| Dichloromethane | Non-polar | Low | "Like dissolves like" principle; the polar functional groups limit solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong organic solvent capable of dissolving a wide range of compounds.[8] |

The Profound Impact of pH

For an amphoteric compound like this compound, the relationship between pH and aqueous solubility is paramount. The solubility will be at its lowest at the isoelectric point and will increase significantly in both acidic and basic conditions due to the formation of charged, and therefore more water-soluble, species.[10]

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a fundamental guide to interpreting solubility data.[5]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the amino and carboxylic acid groups of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can accept hydrogen bonds but cannot donate them. Their ability to dissolve the compound will depend on the balance of interactions.

-

Non-polar Solvents (e.g., dichloromethane, hexane): These solvents will have limited ability to dissolve a polar molecule like this compound.

Visualizing Influencing Factors

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility profile of this compound and has provided a robust experimental framework for its determination. While specific quantitative data is not yet publicly available, the principles and methodologies described herein offer a clear path for researchers to generate this vital information. The amphoteric nature of this compound, coupled with its halogenated aromatic structure, makes its solubility highly dependent on pH and the nature of the solvent.

For drug development professionals, a thorough characterization of the solubility of this compound is an indispensable step. The data generated will inform critical decisions in formulation, process development, and analytical sciences, ultimately contributing to the successful advancement of new therapeutic agents. It is strongly recommended that the experimental determination of the solubility profile, along with key physicochemical parameters such as pKa and logP, be undertaken early in the development lifecycle of any project involving this compound.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

Sawant, S. D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

World Health Organization (WHO). (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

-

Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

-

ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

-

CK-12 Foundation. Physical Properties of Carboxylic Acids. Available from: [Link]

- Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 67(2), 136-138.

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Available from: [Link]

-

ChemBK. 3-Amino-2,5-dichlorobenzoic acid. Available from: [Link]

-

NIST. Benzoic acid, 3-amino-2,5-dichloro-. Available from: [Link]

-

Solubility of Things. 3,5-Dichlorobenzoic acid. Available from: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. who.int [who.int]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. reddit.com [reddit.com]

- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]

Crystal structure and morphology of 6-Amino-2,3-dichlorobenzoic acid

An In-Depth Technical Guide to the Crystal Structure and Morphology of 6-Amino-2,3-dichlorobenzoic acid

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and morphology, are critical determinants of its bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the methodologies used to characterize this compound, a key aromatic amine derivative. While specific crystallographic data for this exact isomer is not publicly available, this document outlines the authoritative experimental workflows and analytical logic required for its complete solid-state characterization. We will leverage data from closely related isomers and analogous molecular systems to illustrate the principles and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and control over the crystalline properties of complex organic molecules.

Introduction: The Significance of Solid-State Properties

This compound belongs to the family of aminobenzoic acids, which are foundational building blocks in medicinal chemistry.[1] The substitution pattern on the benzene ring, featuring an amino group, a carboxylic acid, and two chlorine atoms, imparts a unique combination of chemical reactivity and potential for specific intermolecular interactions. These functional groups are pivotal in forming the supramolecular architecture of the crystal lattice, which in turn dictates the macroscopic properties of the material.

In the pharmaceutical industry, understanding the crystalline state is not merely an academic exercise; it is a regulatory and functional necessity. The ability of a molecule to exist in different crystalline forms (polymorphism) can lead to vastly different solubility profiles and dissolution rates, directly impacting the drug's performance in vivo. Therefore, a thorough characterization of the crystal structure and morphology is the cornerstone of rational drug development. This guide provides the scientific framework for such an investigation.

Synthesis and Crystallization for Structural Analysis

The prerequisite for any structural elucidation is the availability of high-purity, single-crystal material. The synthesis and crystallization processes must be designed and executed with this specific goal in mind.

Synthetic Pathway

While multiple synthetic routes exist for dichlorinated aminobenzoic acids, a common and reliable method involves the reduction of a corresponding nitro-substituted precursor. This approach is advantageous as the nitro compound can often be synthesized with high regioselectivity.

A plausible synthesis for a related isomer, 3-amino-2,5-dichlorobenzoic acid, involves the reduction of 2,5-dichloro-3-nitrobenzoic acid using granular tin in the presence of hydrochloric acid.[2] This reaction proceeds by heating the mixture, followed by purification via extraction and recrystallization to yield the final product.[2]

Caption: Synthetic workflow for this compound.

Protocol: Single Crystal Growth

The goal of this protocol is to grow crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) for Single-Crystal X-ray Diffraction (SC-XRD). Slow evaporation is a reliable method for achieving this.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water mixtures) to find one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

-

Preparation of a Saturated Solution: Add the purified compound to a small, clean vial. Gradually add the chosen solvent while gently warming and stirring until the solid completely dissolves, ensuring a saturated or near-saturated solution.

-

Particulate Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is critical to remove any dust or undissolved micro-particulates that could act as unwanted nucleation sites, leading to a profusion of small, unusable crystals.

-

Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully decant the remaining solvent and gently dry the crystals on a filter paper.

Core Analysis: Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.[3] It provides precise bond lengths, bond angles, and details of intermolecular interactions.

The Principle of X-ray Diffraction